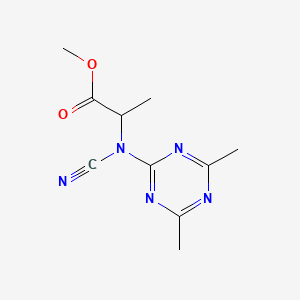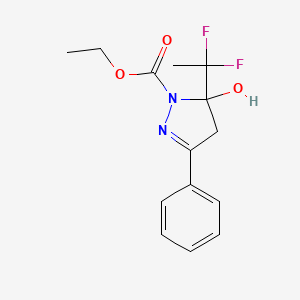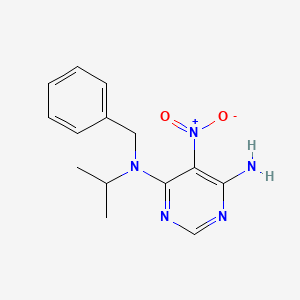![molecular formula C21H16N2O2S B4135245 N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4135245.png)
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
描述
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in disease progression. N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide may be able to modulate the expression of genes that are involved in disease progression.
Biochemical and Physiological Effects:
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer cells, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models of inflammation, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to reduce the production of inflammatory mediators and decrease tissue damage. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has been shown to have a high degree of selectivity for its target enzymes, which may reduce the risk of off-target effects. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are a number of future directions for research on N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One area of interest is the potential use of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in humans, and to identify potential biomarkers that may be used to predict patient response to treatment. Finally, there is a need for further research to elucidate the exact mechanism of action of N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, which may help to identify new targets for drug development.
科学研究应用
N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, N-phenyl-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-phenyl-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20(22-15-7-2-1-3-8-15)14-23-13-17(16-9-4-5-10-18(16)23)21(25)19-11-6-12-26-19/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGKCBWRWSWSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4135165.png)

![2-({[3-{[(3-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4135176.png)
![2-(2-chlorobenzyl)-1-(3,4-dimethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135184.png)
![N-({4-allyl-5-[(2,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4135195.png)
![N~1~-isobutyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4135203.png)


![N-benzyl-4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4135223.png)
![N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-phenylacetamide](/img/structure/B4135234.png)
![N-benzyl-N,12,15,15-tetramethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4135235.png)
![1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4135238.png)

![2-(4-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4135264.png)